molecular formula C9H8O3S B1623001 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 96334-46-2

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1623001
CAS RN: 96334-46-2
M. Wt: 196.22 g/mol
InChI Key: DIHMRAKCRQYYNP-UHFFFAOYSA-N
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Description

“7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H8O3S . It’s closely related to “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, which has the molecular formula C11H13NO3S .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and characterization of benzothiophene derivatives. For instance, Jayaraman, Sridharan, and Nagappan (2010) synthesized 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using a chemoselective process, indicating a broader scope for benzothiophene derivatives in organic synthesis (Jayaraman, Sridharan, & Nagappan, 2010).

Crystallography and Structural Analysis

Dugarte-Dugarte et al. (2021) detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, highlighting the potential of benzothiophene-based compounds in pharmacology due to their therapeutic effectiveness (Dugarte-Dugarte et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, the construction of metal-organic frameworks (MOFs) using benzothiophene derivatives showcases their utility in creating porous materials for gas adsorption and catalysis. An example is the synthesis of NU-1000, a mesoporous MOF, demonstrating the role of modulators in the crystallization process to achieve phase-pure materials (Webber et al., 2017).

Fluorescence and Sensing Applications

Shi, Liang, and Zhang (2017) synthesized benzo[c]coumarin carboxylic acids with significant fluorescence properties, suggesting applications in material science and molecular sensing (Shi, Liang, & Zhang, 2017).

Catalysis

Ueyama, Mochida, Fukutani, Hirano, Satoh, and Miura (2011) demonstrated the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including benzothiophene derivatives, indicating their potential in developing new synthetic pathways (Ueyama et al., 2011).

properties

IUPAC Name

7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHMRAKCRQYYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397495
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96334-46-2
Record name STK279704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture solution of 7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (21.6 g) in methanol (50 mL) and tetrahydrofuran (50 mL) was added in several portions an aqueous solution of 2N sodium hydroxide (77 mL) on an ice bath. After the solution was stirred for 45 minutes and the pH of solution was adjusted to 2 with 2N hydrochloric acid water, the organic solvent was removed by evaporation. Water was added to the residue to suspend, the solid was collected by filtration, and washed with water and then with ethanol, and then was dried to provide the title compound (18.1 g).
Name
7-Oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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